
A Comprehensive Spectroscopic Guide to 2,3,5-
Trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,3,5-Trifluorobenzaldehyde

Cat. No.: B144080 Get Quote

Introduction
In the landscape of pharmaceutical and materials science research, fluorinated organic

compounds hold a position of paramount importance. The strategic introduction of fluorine

atoms into a molecular scaffold can dramatically alter its physicochemical and biological

properties, including metabolic stability, lipophilicity, and binding affinity. 2,3,5-
Trifluorobenzaldehyde (CAS No. 126202-23-1) is a key aromatic building block utilized in the

synthesis of complex molecules where such modulation is desired.[1][2] Its precise chemical

structure and purity are foundational to the success of subsequent synthetic steps and the

properties of the final product.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to

characterize 2,3,5-Trifluorobenzaldehyde: Nuclear Magnetic Resonance (NMR)

Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating

system, this document not only presents the spectral data but also explains the underlying

principles and experimental causality, ensuring that researchers, scientists, and drug

development professionals can confidently identify and verify this critical reagent.

Molecular Structure and Physicochemical
Properties
A thorough understanding of the molecule's physical characteristics is the first step in its

comprehensive analysis.
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Property Value Reference

CAS Number 126202-23-1

Molecular Formula C₇H₃F₃O

Molecular Weight 160.09 g/mol

Boiling Point 165 °C [3]

Density 1.407 g/mL at 25 °C [3]

Refractive Index n20/D 1.478 [3]

Below is the chemical structure with standardized numbering for unambiguous spectral

assignment.

Caption: Structure of 2,3,5-Trifluorobenzaldehyde with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic

molecules in solution. For fluorinated compounds, multinuclear NMR experiments including ¹H,

¹³C, and ¹⁹F are essential for complete characterization due to the prevalence of through-bond

scalar (J) couplings between these nuclei.

Expertise & Experience: Interpreting the Spectra
The presence of three distinct fluorine atoms creates a complex yet highly informative spectral

pattern. The key to interpretation lies in analyzing the chemical shifts (δ), which indicate the

electronic environment of each nucleus, and the coupling constants (J), which reveal

connectivity.

¹H NMR: We expect to see signals for the aldehydic proton (-CHO) and the two aromatic

protons (H4, H6). The aldehydic proton will appear significantly downfield (>9.5 ppm) and

may show small couplings to the aromatic protons and fluorine atoms. The aromatic protons

will be split by each other and by the neighboring fluorine atoms, resulting in complex

multiplets.
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¹³C NMR: The spectrum will show seven distinct carbon signals. The aldehyde carbon (C7) is

characteristic, appearing far downfield (~185-190 ppm). The fluorinated carbons (C2, C3,

C5) will appear as doublets (or more complex multiplets) due to one-bond ¹JCF coupling,

which is typically very large (240-260 Hz). Carbons adjacent to the fluorinated carbons will

also show smaller ²JCF or ³JCF couplings.

¹⁹F NMR: This is often the most revealing spectrum. We expect three distinct signals for F2,

F3, and F5. Their chemical shifts are indicative of their position on the ring. The signals will

be split by couplings to the aromatic protons and potentially smaller through-space or long-

range couplings to each other, providing definitive structural confirmation.[4] While specific

experimental data is proprietary to suppliers, a typical spectrum can be predicted based on

established principles.[5][6]

Predicted Spectral Data Summary
The following table outlines the expected NMR spectral data based on established substituent

effects and data from analogous fluorinated aromatic compounds.
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Nucleus Atom
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity &
Coupling
Constants (J, Hz)

¹H -CHO (H7) ~10.2 t, ⁴JHF ≈ 1-2 Hz

Ar-H (H6) ~7.8
ddd, ³JHH ≈ 8, ⁴JHF ≈

6, ⁵JHF ≈ 2

Ar-H (H4) ~7.6
ddd, ³JHH ≈ 8, ³JHF ≈

9, ⁴JHF ≈ 6

¹³C -CHO (C7) ~186 d, ²JCF ≈ 25-30 Hz

C-CHO (C1) ~128 m

C-F (C2) ~158
ddd, ¹JCF ≈ 255, ²JCF

≈ 20, ²JCF ≈ 4

C-F (C3) ~155
ddd, ¹JCF ≈ 250, ²JCF

≈ 20, ²JCF ≈ 4

C-H (C4) ~118 d, ²JCF ≈ 22 Hz

C-F (C5) ~160
ddd, ¹JCF ≈ 260, ²JCF

≈ 22, ²JCF ≈ 4

C-H (C6) ~120 d, ²JCF ≈ 25 Hz

¹⁹F F at C2 ~ -115 m

F at C3 ~ -130 m

F at C5 ~ -110 m

Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
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Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

1. Dissolve ~15-20 mg of
2,3,5-Trifluorobenzaldehyde

in ~0.7 mL of CDCl₃.

2. Add Tetramethylsilane (TMS)
as an internal standard (0 ppm).

3. Transfer solution to a
clean, dry 5 mm NMR tube.

4. Tune and shim the
spectrometer for the sample.

5. Acquire ¹H spectrum
(e.g., 16 scans).

6. Acquire ¹³C{¹H} spectrum
(e.g., 1024 scans).

7. Acquire ¹⁹F{¹H} spectrum
(e.g., 64 scans) using a suitable

fluorine reference standard.

8. Apply Fourier transform and
phase correction to all FIDs.

9. Calibrate ¹H spectrum to TMS at 0.00 ppm.
Calibrate ¹³C to CDCl₃ at 77.16 ppm.

10. Integrate peaks and analyze
chemical shifts and coupling constants.

Click to download full resolution via product page

Caption: Standard workflow for NMR analysis of 2,3,5-Trifluorobenzaldehyde.
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Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an

exceptionally rapid and reliable method for confirming the presence of key functional groups.

Expertise & Experience: Interpreting the Spectrum
The IR spectrum of 2,3,5-Trifluorobenzaldehyde is dominated by absorptions from the

aldehyde group, the aromatic ring, and the carbon-fluorine bonds.

Aldehyde Group: The most prominent feature is the intense C=O (carbonyl) stretching

vibration. For an aromatic aldehyde, this peak is expected at a slightly lower wavenumber

than for a saturated aldehyde due to conjugation.[7] A value around 1700-1710 cm⁻¹ is

typical.[8][9] Additionally, two weaker but highly diagnostic C-H stretching bands for the

aldehyde proton are expected around 2700-2780 cm⁻¹ and 2800-2860 cm⁻¹.[7]

Aromatic Ring: Aromatic C=C stretching vibrations appear as a series of sharp bands in the

1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed as a weaker band just above

3000 cm⁻¹.

C-F Bonds: The C-F stretching vibrations are very strong and occur in the fingerprint region,

typically between 1100-1300 cm⁻¹. The presence of multiple strong bands in this region is a

clear indicator of the trifluorinated structure.

Spectral Data Summary
Based on publicly available spectra and established correlation tables, the key IR absorptions

are summarized below.[10][11]
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium-Weak Aromatic C-H Stretch

~2860, ~2770 Weak
Aldehydic C-H Stretch (Fermi

doublet)[12]

~1705 Strong, Sharp
C=O Carbonyl Stretch

(Conjugated)

~1600, ~1480 Medium-Strong Aromatic C=C Ring Stretch

~1250, ~1150 Very Strong C-F Stretch

~880 Strong C-H Out-of-plane Bend

Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern technique that allows for rapid analysis of

liquid or solid samples with minimal preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

Sample Application: Place a single drop of 2,3,5-Trifluorobenzaldehyde directly onto the

center of the ATR crystal.

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

achieve a high signal-to-noise ratio.

Data Processing: The software automatically ratios the sample scan against the background

scan to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-

contamination.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, enabling confirmation of the molecular weight and offering insights into its

structure.

Expertise & Experience: Interpreting the Spectrum
Using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing

it to ionize and fragment in a reproducible manner.

Molecular Ion (M⁺•): The parent peak, corresponding to the intact molecule, will be observed

at m/z = 160. This peak should be relatively intense due to the stability of the aromatic ring.

Key Fragments: The fragmentation of aromatic aldehydes typically proceeds through

characteristic losses. We can confidently predict the following fragmentation pathways based

on established principles for halogenated aromatic compounds.[13][14]

[M-1]⁺ (m/z 159): Loss of the aldehydic hydrogen radical (•H) is a very common initial

fragmentation step for aldehydes.

[M-29]⁺ (m/z 131): Loss of the entire aldehyde group as a formyl radical (•CHO) is also

highly characteristic.

[M-19]⁺ (m/z 141): Loss of a fluorine radical (•F) is possible, though less common as a

primary fragmentation than loss of H or CHO.

The resulting C₆H₂F₃⁺ ion (m/z 131) can further fragment, but this will be the most

significant fragment confirming the core structure.

Proposed Fragmentation Pathway
The logical flow of fragmentation provides a structural fingerprint of the molecule.
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Caption: Primary fragmentation pathways for 2,3,5-Trifluorobenzaldehyde in EI-MS.

Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like 2,3,5-
Trifluorobenzaldehyde, as it provides separation from any potential impurities before mass

analysis.

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent

like dichloromethane or ethyl acetate.

GC Method:

Injector: Set to 250 °C with a split ratio (e.g., 50:1).

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Method:
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Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 400.

Injection & Analysis: Inject 1 µL of the sample. The resulting chromatogram will show the

retention time of the compound, and the mass spectrum can be extracted from the

corresponding peak.

Conclusion
The structural identity and purity of 2,3,5-Trifluorobenzaldehyde can be unequivocally

established through a synergistic application of NMR, IR, and MS. The characteristic downfield

aldehyde proton in ¹H NMR, the large C-F coupling constants in ¹³C NMR, and the three distinct

signals in ¹⁹F NMR provide a definitive map of the molecular skeleton. This is corroborated by

the strong C=O and C-F stretching vibrations in the IR spectrum. Finally, mass spectrometry

confirms the molecular weight of 160 g/mol and shows a predictable fragmentation pattern

involving the loss of the aldehyde group. Together, these techniques form a robust, self-

validating protocol for the quality assurance of this essential synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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